molecular formula C13H8Cl2N2O2 B8581504 5-(4-chloro-6-quinazoliny)-2-Furancarboxaldehyde,hydrochloride

5-(4-chloro-6-quinazoliny)-2-Furancarboxaldehyde,hydrochloride

Cat. No.: B8581504
M. Wt: 295.12 g/mol
InChI Key: XGKCRFUEZJXUKS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

5-(4-chloro-6-quinazoliny)-2-Furancarboxaldehyde,hydrochloride can be synthesized through several methods. One common method involves the coupling reaction of diazo compounds . Another method includes the use of 5-formylfuran-2-ylboronic acid with palladium diacetate and tri tert-butylphosphoniumtetrafluoroborate in water and dimethyl sulfoxide at ambient temperature . The reaction mixture is then heated to 80 ± 5 °C, followed by filtration and vacuum drying to obtain the final product .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards for further applications.

Chemical Reactions Analysis

Types of Reactions

5-(4-chloro-6-quinazoliny)-2-Furancarboxaldehyde,hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include palladium diacetate, potassium acetate, and dimethyl sulfoxide . The reactions are typically carried out under inert atmospheres and controlled temperatures to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinazolinone derivatives, while substitution reactions may produce various substituted furan derivatives .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-chloro-6-quinazoliny)-2-Furancarboxaldehyde,hydrochloride is unique due to its chloro group, which can influence its reactivity and biological activity. This makes it a valuable intermediate for synthesizing various derivatives with potential pharmacological applications .

Properties

Molecular Formula

C13H8Cl2N2O2

Molecular Weight

295.12 g/mol

IUPAC Name

5-(4-chloroquinazolin-6-yl)furan-2-carbaldehyde;hydrochloride

InChI

InChI=1S/C13H7ClN2O2.ClH/c14-13-10-5-8(1-3-11(10)15-7-16-13)12-4-2-9(6-17)18-12;/h1-7H;1H

InChI Key

XGKCRFUEZJXUKS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C3=CC=C(O3)C=O)C(=NC=N2)Cl.Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of the compound of formula (IX) (0.6 g, 2 5 mmol), SOCl2 (15 mL) and one drop of DMF was heated under reflux until the reaction was complete (TLC analysis). The volatile components were evaporated (including SOCl2) to provide crude (Xa).HCl (0.9 g) that could be used directly in the next step.
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0.6 g
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15 mL
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0.9 g
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Synthesis routes and methods II

Procedure details

Over a 1.5 hour period under an atmosphere of N2, SOCl2 (86.2 g) in MeCN (145 mL) was added dropwise into a mixture, that had been preheated at reflux for 0.5 h, of the compound of formula (IX) (29 g, 0.121 mol), MeCN (435 mL) and DMF (0.88 g) at reflux. The reaction was terminated when less than 2% (HPLC) of the compound of formula (IX) was remaining. If the reaction did not achieve complete reaction, extra SOCl2 was added. The mixture was cooled to about 25±5° C. (internal temperature), and was then filtered and washed with MeCN (58 mL) to give ca. 55 g of (Xa).HCl (moist with MeCN) with 82A % purity by HPLC. (Xa).HCl: 1H NMR (300 MHz, d6-DMSO): δ 9.68 (s, 1H), 9.17 (s, 1H), 8.57 (d, J=2.0 Hz, 1H), 8.46 (dd, J=8.6, 2.1 Hz, 1H), 8.02 (d, J=8.6 Hz, 1H), 7.74 (d, J=3.8 Hz, 1H), 7.60 (d, J=3.8 Hz, 1H). See FIG. 5 for the 1H NMR spectrum of (Xa).HCl; 13C NMR (75 MHz, d6-DMSO) δ 179.0, 159.6, 156.4, 152.9, 149.5, 141.0, 132.6, 129.2, 125.9, 123.2, 122.9, 122.7, 111.5.
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86.2 g
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Reaction Step One
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145 mL
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solvent
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29 g
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reactant
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0.88 g
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reactant
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435 mL
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82A
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